N-Isopropyl-3-phenylpropanamide
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Overview
Description
N-Isopropyl-3-phenylpropanamide is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 .
Synthesis Analysis
The reduction of secondary amides to amines is an important transformation for the total synthesis of alkaloids and pharmaceuticals . A simple method for the direct reduction of secondary amides uses only two reagents, triflic anhydride for amide activation, and NaBH4 for reduction . This reaction works well with several types of secondary amides including aromatic amides, aliphatic amides, and α,β-unsaturated amides .Molecular Structure Analysis
The molecular structure of N-Isopropyl-3-phenylpropanamide consists of 12 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
N-Isopropyl-3-phenylpropanamide is a solid at room temperature . It has a molecular weight of 191.27 .Scientific Research Applications
Material Science
In material science, this compound is used in the synthesis of poly(N-isopropyl acrylamide) (PNIPAAm) copolymer hydrogels. These hydrogels are designed to support load-bearing functions and dimensional recovery, which could be applied in medical devices such as nucleus pulposus replacements for intervertebral discs .
Chemical Synthesis
N-Isopropyl-3-phenylpropanamide is involved in chemical synthesis processes, where it may be used as a building block or intermediate in the creation of more complex chemical compounds. Its properties are leveraged to develop new synthetic pathways and products .
Medical Device Fabrication
The aforementioned PNIPAAm copolymer hydrogels containing N-Isopropyl-3-phenylpropanamide are being developed for use in medical devices that require materials with specific mechanical properties and recovery characteristics .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that secondary amides, such as n-isopropyl-3-phenylpropanamide, are important in the synthesis of alkaloids and pharmaceuticals .
Mode of Action
N-Isopropyl-3-phenylpropanamide, an aliphatic amide, undergoes a reduction process to form an amine . This reduction is achieved using two reagents, triflic anhydride for amide activation, and NaBH4 for reduction . The reaction occurs under mild conditions .
Biochemical Pathways
The reduction of secondary amides to amines is a crucial transformation in the synthesis of bioactive alkaloids and nitrogen-containing medicinal agents .
Pharmacokinetics
The molecular weight of the compound is 19127 , which may influence its pharmacokinetic properties.
Action Environment
It is known that environmental conditions can significantly impact the efficacy of chemical reactions .
properties
IUPAC Name |
3-phenyl-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10(2)13-12(14)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLCOGVOHEKBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337321 |
Source
|
Record name | N-Isopropyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56146-87-3 |
Source
|
Record name | N-Isopropyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of identifying N-Isopropyl-3-phenylpropanamide in the context of environmental science?
A: The identification of N-Isopropyl-3-phenylpropanamide as an intermediate in the biodegradation of the pesticide fenpropathrin by Rhodopseudomonas palustris PSB07-19 is significant for understanding the environmental fate of this pesticide. [] This discovery suggests that microorganisms like Rhodopseudomonas palustris PSB07-19 might be useful in bioremediation strategies for environments contaminated with fenpropathrin.
Q2: Is N-Isopropyl-3-phenylpropanamide found in natural sources?
A: While not explicitly mentioned in the provided research, the identification of N-Isopropyl-3-phenylpropanamide within the gum of Agathis borneensis suggests it could be a naturally occurring compound. [] Further research is needed to confirm its origin within the resin and to explore its potential biological significance in the plant.
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